molecular formula C9H11NO2 B13948715 1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester CAS No. 56667-07-3

1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester

Cat. No.: B13948715
CAS No.: 56667-07-3
M. Wt: 165.19 g/mol
InChI Key: WVWOPRSUROWTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-azabicyclo[320]hepta-3,6-diene-2-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a nitrogen-containing compound under acidic or basic conditions to form the bicyclic structure. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester
  • 2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester

Uniqueness

1-Methyl-2-azabicyclo[320]hepta-3,6-diene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure

Properties

CAS No.

56667-07-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 1-methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-9-5-3-7(9)4-6-10(9)8(11)12-2/h3-7H,1-2H3

InChI Key

WVWOPRSUROWTRD-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC1C=CN2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.